3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Overview
Description
3-Tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a research chemical . It has a molecular formula of C12H21NO5 and an average mass of 259.299 Da .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers . The general procedure involves the protection of the hydroxy and N-Boc amino groups in S1 . This is followed by a Grignard reaction of Compound 1 , a Burgess dehydration reaction of Compound 2 , and hydrogenation of Compound 3 . The final step is the deprotection of Compound 4 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3
. The canonical SMILES representation is CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
. Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . and is stored at room temperature . The compound has a molecular weight of 259.3 .Scientific Research Applications
Synthesis of Medicinally Significant Candidates : A derivative of this compound, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, was synthesized from L-Serine. This compound is an important precursor for the synthesis of medicinally significant candidates, showcasing its utility in pharmaceutical research (Khadse & Chaudhari, 2015).
Formation of Intramolecular Hydrogen Bonds : The compound "(4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate" was synthesized via a Grignard reaction. This research highlights the compound's ability to form intramolecular hydrogen bonds, which could be valuable in the development of new chemical entities (Gao, Liu, Bai, Guo, & Zhao, 2006).
Intermediate in Biotin Synthesis : The compound served as a key intermediate in the synthesis of Biotin, a water-soluble vitamin. This demonstrates its role in biosynthetic pathways, contributing to the understanding of metabolic processes (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
Application in Organic Syntheses : A study on the synthesis of a weak nucleophilic base similar to 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate showcased its potential in organic syntheses, highlighting the versatility of such compounds in chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Synthesis of Nociceptin Antagonists : This compound was used in the synthesis of nociceptin antagonists, indicating its importance in the development of therapeutic agents (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Role in Multigram Synthesis : Its derivatives were used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in large-scale organic syntheses (Iminov, Mashkov, Vyzir, Chalyk, Tverdokhlebov, Mykhailiuk, Babichenko, Tolmachev, Volovenko, Biitseva, Shishkin, & Shishkina, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408680 | |
Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157604-46-1 | |
Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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